molecular formula C6H3BrN2O2S B13517909 5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid

5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid

Katalognummer: B13517909
Molekulargewicht: 247.07 g/mol
InChI-Schlüssel: ANMCFWAAEKLQEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid is a heterocyclic compound that contains both bromine and sulfur atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with bromoacetic acid, followed by cyclization to form the imidazo[4,3-b][1,3]thiazole ring system. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted imidazo[4,3-b][1,3]thiazole derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiazolidines.

Wissenschaftliche Forschungsanwendungen

5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the bromine atom and the heterocyclic structure enhances its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C6H3BrN2O2S

Molekulargewicht

247.07 g/mol

IUPAC-Name

5-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid

InChI

InChI=1S/C6H3BrN2O2S/c7-6-8-3(5(10)11)4-9(6)1-2-12-4/h1-2H,(H,10,11)

InChI-Schlüssel

ANMCFWAAEKLQEO-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=C(N=C(N21)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.